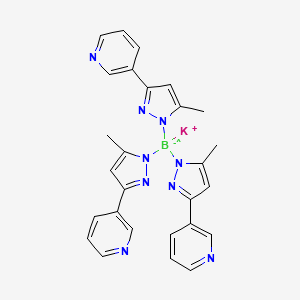

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a poly(pyrazolyl)borate ligand, a class of compounds first described by Trofimenko in the 1960s . These ligands are known for their ability to form stable complexes with various metals, making them valuable in catalysis and materials science . The unique structure of this compound, featuring pyridyl and pyrazolyl groups, allows for fine-tuning of electronic and steric properties, enhancing its versatility in scientific research .

准备方法

The synthesis of potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate typically involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent . This method, while effective, presents challenges such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions . Industrial production methods may involve more controlled environments and the use of alternative reagents to mitigate these issues .

化学反应分析

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate undergoes various chemical reactions, including:

科学研究应用

This compound has a wide range of applications in scientific research:

作用机制

The mechanism by which potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate exerts its effects involves the coordination of the ligand to metal centers, forming stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as C-H insertion and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

相似化合物的比较

Similar compounds include other poly(pyrazolyl)borates such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . Compared to these, potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate offers enhanced electron donation and stability due to the presence of pyridyl groups . This makes it particularly valuable in applications requiring robust and versatile ligands .

生物活性

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, commonly referred to as KTp, is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula : C15H22BN₆K

- Molecular Weight : 367.43 g/mol

- CAS Number : 184032-07-3

The compound features a tris(pyrazolyl)borate structure, which contributes to its coordination chemistry and biological interactions. The presence of the pyridyl moiety enhances its solubility and reactivity, making it a candidate for various biological assays.

Research indicates that KTp exhibits various biological activities, primarily through its interactions with metal ions and cellular targets. The following mechanisms have been identified:

-

Antitumor Activity :

- KTp has shown promise in inhibiting the growth of cancer cells. For instance, studies involving metal complexes of KTp demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SW480 (colon carcinoma) .

- The cytotoxicity is attributed to the ability of the compound to facilitate apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .

-

Antimicrobial Properties :

- Pyrazole derivatives, including KTp, have been reported to exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

- Studies have highlighted that certain pyrazole derivatives can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways .

- Anti-inflammatory Effects :

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of KTp:

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological activity of KTp:

- MTT Assay : Used to assess cell viability in various cancer cell lines, revealing dose-dependent cytotoxic effects.

- Apoptosis Assays : Flow cytometry analyses showed increased rates of apoptosis in treated cells compared to controls.

属性

InChI |

InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWQPAJQMDSFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BKN9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。